4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole” is a chemical compound with the linear formula C17H18BrN3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H18BrN3O . The molecular weight of this compound is 360.257 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Benzothiazoles, including derivatives similar to 4-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, have been extensively studied for their antitumor properties. Research has shown that these compounds exhibit potent inhibitory activity against various cancer cell lines, including breast, ovarian, lung, and renal cell lines. For instance, compounds bearing 3'-methyl, 3'-bromo, 3'-iodo, and 3'-chloro substituents on the benzothiazole ring have demonstrated significant potency against these cell lines, with some showing nanomolar inhibitory concentrations (D. Shi et al., 1996; T. Bradshaw et al., 2001). Specifically, benzothiazoles substituted in the phenyl ring and the benzothiazole moiety have been synthesized and evaluated for their activities against breast cancer cell lines both in vitro and in vivo, revealing a complex structure-activity relationship (D. Shi et al., 1996).
Antimicrobial Applications
In addition to their antitumor properties, benzothiazole derivatives have also shown promising antimicrobial activities. Novel compounds incorporating the benzothiazole structure have been synthesized and evaluated against a range of gram-positive and gram-negative bacteria, yeasts, and molds. Studies have shown that certain derivatives exhibit significant antimicrobial activities, with the potential for development as new therapeutic agents (Naime Funda Tay et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been used in the treatment of depression , suggesting that it may interact with neurotransmitter systems in the brain.
Mode of Action
Based on its structural similarity to certain antidepressants, it may function by inhibiting the reuptake of serotonin, dopamine, and norepinephrine . This would increase the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially exerting an antidepressant effect .
Biochemical Pathways
If it acts as a reuptake inhibitor for serotonin, dopamine, and norepinephrine, it would affect the signaling pathways of these neurotransmitters .
Result of Action
If it acts as a reuptake inhibitor for serotonin, dopamine, and norepinephrine, it could potentially alleviate symptoms of depression by enhancing neurotransmitter signaling .
Eigenschaften
IUPAC Name |
4-bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDOJAVQYXWKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.